Cas no 1018128-02-3 (3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid)

3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyr idin-7-yl]propanoic acid
- 3-[2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
- 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid
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- MDL: MFCD09834316
- インチ: InChI=1S/C12H12F3N3O3/c1-6-10-7(12(13,14)15)5-8(19)18(4-3-9(20)21)11(10)16-17(6)2/h5H,3-4H2,1-2H3,(H,20,21)
- InChIKey: CBKFTKOZRPVHSW-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC(=O)N(CCC(=O)O)C2=NN1C)C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 4
3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231881-0.25g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
Enamine | EN300-231881-1.0g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
Chemenu | CM272250-10g |
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid |
1018128-02-3 | 97% | 10g |
$1332 | 2021-08-18 | |
Enamine | EN300-231881-1g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-231881-10g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-231881-5g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 5g |
$2028.0 | 2023-09-15 | ||
A2B Chem LLC | AJ06664-100mg |
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid |
1018128-02-3 | 95% | 100mg |
$484.00 | 2024-04-20 | |
Enamine | EN300-231881-2.5g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
Chemenu | CM272250-1g |
3-(2,3-Dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid |
1018128-02-3 | 97% | 1g |
$318 | 2021-08-18 | |
Enamine | EN300-231881-0.5g |
3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid |
1018128-02-3 | 95% | 0.5g |
$546.0 | 2024-06-20 |
3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acidに関する追加情報
Introduction to 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid (CAS No. 1018128-02-3)
3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid, identified by its CAS number 1018128-02-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrazolo[3,4-bpyridine] scaffold, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a carboxylic acid moiety further enhances its pharmacological profile, making it a valuable candidate for further investigation in drug discovery and development.
The pyrazolo[3,4-bpyridine] core is a privileged scaffold that has been extensively studied for its role in modulating various biological pathways. This particular derivative, with its unique substitution pattern, exhibits promising properties that make it suitable for multiple therapeutic targets. The trifluoromethyl group is a well-known pharmacophore that can improve metabolic stability, binding affinity, and overall bioavailability of small molecules. Additionally, the carboxylic acid functionality provides a site for further chemical modification, allowing for the development of novel analogs with enhanced pharmacological effects.
In recent years, there has been growing interest in exploring the therapeutic potential of pyrazolo[3,4-bpyridine] derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The specific arrangement of substituents in 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid suggests that it may interact with key targets in pathways relevant to inflammation and metabolic disorders. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain enzymes associated with these conditions.
The synthesis of 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. Advanced synthetic techniques such as metal-catalyzed cross-coupling reactions have been employed to achieve the desired substitution pattern efficiently. These methods not only enhance the synthetic pathway but also allow for greater control over the stereochemistry of the product.
The pharmacological evaluation of CAS No. 1018128-02-3 has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit the activity of enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various inflammatory and autoimmune diseases. The trifluoromethyl group appears to play a crucial role in enhancing binding affinity by improving hydrophobic interactions with the target proteins. Additionally, the carboxylic acid moiety provides a site for hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.
Preclinical studies have also explored the potential of this compound as an anti-inflammatory agent. In animal models of inflammation, 3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-bpyridin-7-yl]propanoic acid has shown significant reductions in pro-inflammatory cytokine levels without causing notable side effects. These findings suggest that it may be a viable candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Further investigation into its mechanism of action could provide valuable insights into novel therapeutic strategies.
The compound's structural features also make it an attractive scaffold for developing next-generation drugs. The pyrazolo[3,4-bpyridine] core is highly versatile and can be modified in numerous ways to optimize pharmacokinetic properties and target specificity. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can identify potential analogs with improved efficacy and reduced toxicity. This approach allows for rapid identification of lead compounds that can be advanced into clinical trials.
The development of novel therapeutic agents requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. CAS No. 1018128-02-3 has undergone extensive preclinical testing to evaluate its pharmacokinetic profile and potential adverse effects. These studies have shown that it is well-tolerated at doses expected to produce therapeutic effects. However, further research is needed to fully understand its long-term safety profile and optimal dosing regimen.
The integration of cutting-edge technologies into drug discovery has accelerated the process of identifying promising candidates like 3-2,3-dimethyl-6-oxyo-trifluoromethoxy-pyrazolopyridinylpropanoic acid derivatives. High-throughput screening (HTS) platforms have enabled researchers to rapidly test thousands of compounds against various biological targets simultaneously. This approach has been instrumental in identifying hits with high potential for further development.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research into tangible therapeutic solutions. The study of compounds like CAS No. 1018128, which exhibit multiple biological activities, underscores the importance of interdisciplinary research in drug discovery. By combining expertise from chemistry、biology、pharmacology,and computational science,researchers can accelerate the development pipeline and bring new treatments to patients more quickly.
The future prospects for CAS No 1018128 are promising,given its unique structural features and demonstrated biological activity。 Further research will focus on optimizing its pharmacological properties through structural modifications,exploring new therapeutic applications,and conducting clinical trials to evaluate its efficacy in humans。 As our understanding of disease mechanisms continues to evolve,compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs。
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